molecular formula C14H13N3S B1379215 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1803572-30-6

5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1379215
CAS No.: 1803572-30-6
M. Wt: 255.34 g/mol
InChI Key: ZEQPKNWMJJWZMV-UHFFFAOYSA-N
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Description

The compound “5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a type of pyridine compound. Pyridine is a privileged nucleus among heterocycles and its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .


Molecular Structure Analysis

The molecular structure of pyridine compounds is characterized by a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom . The presence of the pyridine nucleus, or its one together with one or more heterocycles, gives the key molecule a certain geometry .

Scientific Research Applications

Synthesis Techniques

Researchers have developed various synthesis techniques for pyrazolopyridine derivatives, showcasing their potential in creating complex molecules. Shi et al. (2007) described an efficient synthesis of pyrazolo[3,4-b]pyridines in aqueous media, highlighting a green chemistry approach. This method could be applicable to the synthesis of the specified compound under environmentally friendly conditions (Shi et al., 2007). Furthermore, Nikpassand et al. (2010) demonstrated a convenient ultrasound-promoted synthesis of fused polycyclic pyrazolopyridines, offering a rapid method that could enhance the production of such compounds (Nikpassand et al., 2010).

Chemical Reactivity and Applications

The chemical reactivity of pyrazolopyridine derivatives has been explored for creating various functional molecules. Ghattas et al. (2003) investigated the synthesis of new pyrazolopyridines and their derivatives, providing insights into the versatility of these compounds in chemical reactions (Ghattas et al., 2003). Elgemeie et al. (2017) synthesized novel pyridones from pyrazolopyridine derivatives, further expanding the range of potential applications in medicinal chemistry and drug design (Elgemeie et al., 2017).

Biomedical Applications

While excluding direct applications in drugs and their pharmacological profiles, the structural motifs of pyrazolopyridines, such as 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine, have been investigated for their potential in biomedical applications. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, emphasizing their synthetic methods and biomedical applications, which suggests a broad interest in exploring these compounds for therapeutic purposes (Donaire-Arias et al., 2022).

Properties

IUPAC Name

5-benzylsulfanyl-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17-14-12(8-16-17)7-13(9-15-14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQPKNWMJJWZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184324
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803572-30-6
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803572-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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